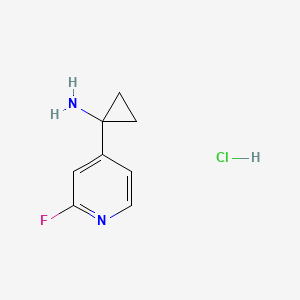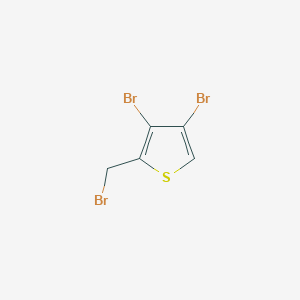
3-(4-Benzyloxy-phenyl)-1-methyl-propylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Benzyloxy-phenyl)-1-methyl-propylamine hydrochloride is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a propylamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyloxy-phenyl)-1-methyl-propylamine hydrochloride typically involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the formation of the benzyloxy group by reacting benzyl alcohol with a suitable phenol derivative under basic conditions.
Attachment to the Phenyl Ring: The benzyloxy group is then attached to the phenyl ring through an electrophilic aromatic substitution reaction.
Formation of the Propylamine Chain: The propylamine chain is introduced via a nucleophilic substitution reaction, where a suitable alkyl halide reacts with an amine.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(4-Benzyloxy-phenyl)-1-methyl-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or sodium methoxide.
Major Products
The major products formed from these reactions include benzoic acid derivatives, amines, and substituted benzyl compounds.
科学研究应用
3-(4-Benzyloxy-phenyl)-1-methyl-propylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(4-Benzyloxy-phenyl)-1-methyl-propylamine hydrochloride involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to certain receptors or enzymes, influencing their activity. The propylamine chain can interact with neurotransmitter systems, potentially modulating their function.
相似化合物的比较
Similar Compounds
- 4-(Benzyloxy)phenylacetic acid
- N-[4-(Benzyloxy)phenyl]glycinamide
- 4-(Benzyloxy)phenylpyrimidine
Uniqueness
3-(4-Benzyloxy-phenyl)-1-methyl-propylamine hydrochloride is unique due to its specific structural features, such as the combination of a benzyloxy group with a propylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C17H22ClNO |
|---|---|
分子量 |
291.8 g/mol |
IUPAC 名称 |
4-(4-phenylmethoxyphenyl)butan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-14(18)7-8-15-9-11-17(12-10-15)19-13-16-5-3-2-4-6-16;/h2-6,9-12,14H,7-8,13,18H2,1H3;1H |
InChI 键 |
LZZQHMQTQFOLKD-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[3,2-c]pyridine-6-methanamine](/img/structure/B12074329.png)

![2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide](/img/structure/B12074339.png)




![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)



![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)


